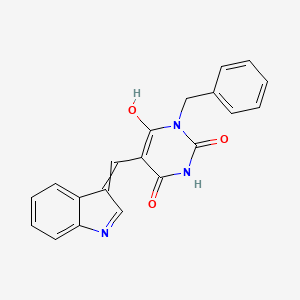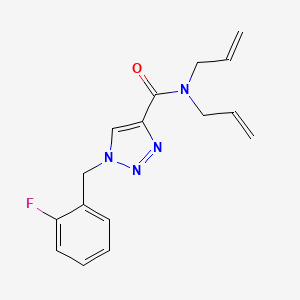![molecular formula C23H34N4O B4980629 N-{1-[1-(1,3-dimethylbutyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B4980629.png)
N-{1-[1-(1,3-dimethylbutyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{1-[1-(1,3-dimethylbutyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide, commonly known as DPP-4 inhibitor, is a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The DPP-4 inhibitors work by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for breaking down the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The inhibition of DPP-4 leads to increased levels of GLP-1 and GIP, which in turn promotes insulin secretion and reduces glucagon secretion, thereby lowering blood glucose levels.
作用机制
The mechanism of action of N-{1-[1-(1,3-dimethylbutyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide inhibitors involves the inhibition of the enzyme N-{1-[1-(1,3-dimethylbutyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide, which leads to increased levels of GLP-1 and GIP. GLP-1 and GIP are incretin hormones that stimulate insulin secretion and inhibit glucagon secretion in a glucose-dependent manner. This results in a reduction in blood glucose levels without the risk of hypoglycemia.
Biochemical and Physiological Effects:
N-{1-[1-(1,3-dimethylbutyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide inhibitors have several biochemical and physiological effects on the body. They increase insulin secretion, reduce glucagon secretion, and enhance glucose-dependent insulin secretion. They also improve beta-cell function, increase satiety, and reduce food intake. In addition, N-{1-[1-(1,3-dimethylbutyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide inhibitors have been shown to have anti-inflammatory and anti-oxidative effects, which may contribute to their cardioprotective effects.
实验室实验的优点和局限性
N-{1-[1-(1,3-dimethylbutyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide inhibitors have several advantages for lab experiments. They are easy to administer orally, have a long half-life, and are well-tolerated by patients. In addition, they have a low risk of hypoglycemia and do not cause weight gain. However, N-{1-[1-(1,3-dimethylbutyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide inhibitors also have some limitations. They are not effective in all patients, and some patients may develop resistance to their effects over time. In addition, they may interact with other medications and can cause gastrointestinal side effects such as nausea, vomiting, and diarrhea.
未来方向
There are several future directions for research on N-{1-[1-(1,3-dimethylbutyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide inhibitors. One area of interest is the development of new N-{1-[1-(1,3-dimethylbutyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide inhibitors with improved efficacy and safety profiles. Another area of interest is the investigation of the potential role of N-{1-[1-(1,3-dimethylbutyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide inhibitors in the prevention of type 2 diabetes and cardiovascular disease. In addition, there is a need for more research on the long-term effects of N-{1-[1-(1,3-dimethylbutyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide inhibitors on beta-cell function, insulin sensitivity, and other metabolic parameters. Finally, there is a need for more research on the potential use of N-{1-[1-(1,3-dimethylbutyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide inhibitors in combination with other medications for the treatment of type 2 diabetes and other metabolic disorders.
合成方法
The synthesis of N-{1-[1-(1,3-dimethylbutyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide involves the reaction of 1-(1,3-dimethylbutyl)-4-piperidinylamine with 1H-pyrazole-5-carboxylic acid, followed by coupling with 3-phenylpropanoic acid using a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting intermediate is then subjected to deprotection and purification to yield the final product.
科学研究应用
N-{1-[1-(1,3-dimethylbutyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide inhibitors have been extensively studied for their efficacy and safety in the treatment of type 2 diabetes. Several clinical trials have demonstrated their ability to improve glycemic control, reduce HbA1c levels, and lower the risk of cardiovascular events. In addition, N-{1-[1-(1,3-dimethylbutyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide inhibitors have also shown potential in the treatment of other metabolic disorders such as obesity, non-alcoholic fatty liver disease, and diabetic neuropathy.
属性
IUPAC Name |
N-[2-[1-(4-methylpentan-2-yl)piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O/c1-18(2)17-19(3)26-15-12-21(13-16-26)27-22(11-14-24-27)25-23(28)10-9-20-7-5-4-6-8-20/h4-8,11,14,18-19,21H,9-10,12-13,15-17H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMVXZSZXCQKSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)N1CCC(CC1)N2C(=CC=N2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B4980548.png)
![6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B4980552.png)


![N-[2-(4-chlorophenoxy)ethyl]-2-(3-formyl-1H-indol-1-yl)acetamide](/img/structure/B4980574.png)
![N-[4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)phenyl]acetamide](/img/structure/B4980578.png)
![ethyl 1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4980584.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B4980592.png)

![N-methyl-1-[3-(4-morpholinyl)propyl]-6-oxo-N-(2-phenoxyethyl)-3-piperidinecarboxamide](/img/structure/B4980633.png)
![2-(2-chlorophenyl)-3-[2-(4-morpholinyl)ethoxy]-4H-chromen-4-one](/img/structure/B4980646.png)
![2-[2-(benzylamino)-2-oxoethoxy]-N-[2-(4-morpholinyl)-2-oxoethyl]acetamide](/img/structure/B4980655.png)

![2-[4-(trifluoromethyl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4980661.png)